molecular formula C8H7N3O3 B2760836 4-Methoxy-7-nitro-1H-indazole CAS No. 858227-26-6

4-Methoxy-7-nitro-1H-indazole

Cat. No. B2760836
CAS RN: 858227-26-6
M. Wt: 193.162
InChI Key: UNCDXNBYEODREB-UHFFFAOYSA-N
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Description

“4-Methoxy-7-nitro-1H-indazole” is a chemical compound that belongs to the class of indazoles . Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .


Synthesis Analysis

The synthesis of 1H- and 2H-indazoles has been summarized in recent research . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . A Cu (OAc)2-catalyzed facile synthesis of 1H-indazoles by N–N bond formation employing oxygen as the terminal oxidant has been described .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a methoxy group (-OCH3) and a nitro group (-NO2) attached to the indazole ring .


Chemical Reactions Analysis

Indazoles can undergo various chemical reactions. For instance, they can be synthesized from 2-fluorobenzaldehydes or their O-methyloximes with hydrazine . They can also be synthesized via transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .

Scientific Research Applications

Inhibition of Nitric Oxide Synthase

4-Methoxy-7-nitro-1H-indazole and related compounds, such as 7-methoxy-1H-indazole, have been studied for their ability to inhibit nitric oxide synthase (NOS), an enzyme involved in the synthesis of nitric oxide (NO), a significant neurotransmitter and signaling molecule. The structural analysis of 7-methoxy-1H-indazole revealed that the methoxy group lies in the plane of the indazole system, which contributes to its inhibitory activity against NOS. Such inhibitors have potential applications in neurological research, particularly in studies related to the modulation of NO signaling in the brain (Sopková-de Oliveira Santos, Collot, & Rault, 2002).

Synthesis of Indazole Derivatives

The synthesis and structural characterization of indazole derivatives, including those with methoxy and nitro substitutions, are crucial for developing new compounds with potential pharmacological applications. For instance, the molecular structure of 2-(4-methoxybenzyl)-4-nitro-2H-indazole was studied, revealing insights into its crystalline form, which could aid in the design of novel compounds with enhanced biological activity (Ebert, Köckerling, & Mamat, 2012).

Catalytic Synthesis of Sulfanyl-Indazole Derivatives

Research on the catalytic systems for synthesizing sulfanyl-indazole derivatives highlights the versatility of indazole compounds in chemical synthesis. For example, the treatment of nitro derivatives of indazole with stannous chloride and alkanethiol led to the formation of new N-(4-alkylsulfanylindazol-7-yl)-4-methoxybenzene sulfonamides. This process demonstrates the applicability of indazole derivatives in developing sulfonamide-based compounds, which are significant in medicinal chemistry (Kouakou et al., 2015).

Photocleavage Properties of Nitroindolines

The study of the photocleavage properties of 1-acyl-7-nitroindolines, which can yield 7-nitrosoindole and carboxylic acid upon photolysis, underscores the potential of nitroindazole derivatives in photochemical applications. The effect of substituents, such as the methoxy group, on the efficiency of photocleavage, offers valuable insights into designing photo-responsive compounds, especially for neuroactive amino acids release (Papageorgiou & Corrie, 2000).

Safety and Hazards

Safety data for “4-Methoxy-7-nitro-1H-indazole” suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. It is recommended to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

4-methoxy-7-nitro-1H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O3/c1-14-7-3-2-6(11(12)13)8-5(7)4-9-10-8/h2-4H,1H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNCDXNBYEODREB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=NNC2=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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